ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a cyanocyclohexyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanocyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amino derivatives or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanocyclohexyl group can play a crucial role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine carboxylates and cyanocyclohexyl derivatives:
Similar Compounds: this compound, mthis compound, and this compound.
Uniqueness: The presence of both the cyanocyclohexyl group and the pyrrolidine ring in this compound gives it unique properties, such as specific binding affinities and reactivity patterns, which may not be observed in other similar compounds.
Properties
IUPAC Name |
ethyl (2R)-1-(3-cyanocyclohexyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-18-14(17)13-7-4-8-16(13)12-6-3-5-11(9-12)10-15/h11-13H,2-9H2,1H3/t11?,12?,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHQCHTSGJYGF-WXRRBKDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C2CCCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1C2CCCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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